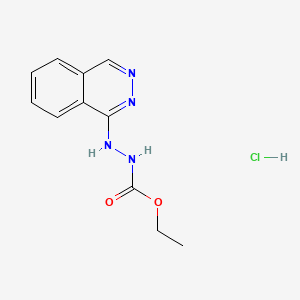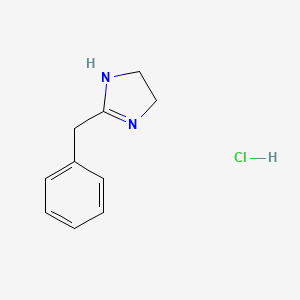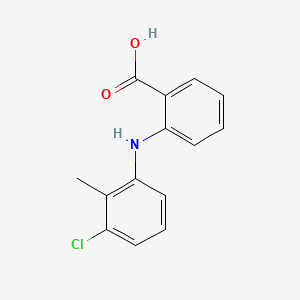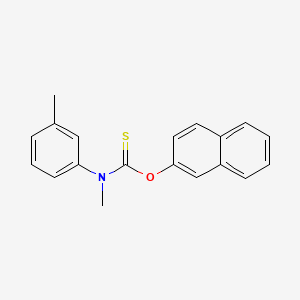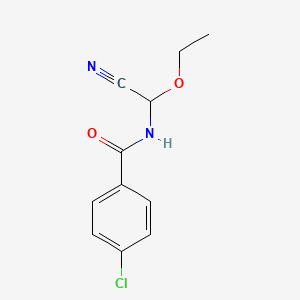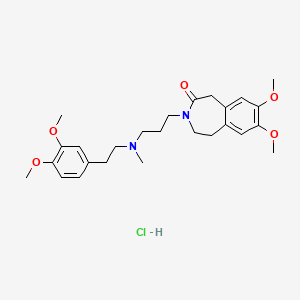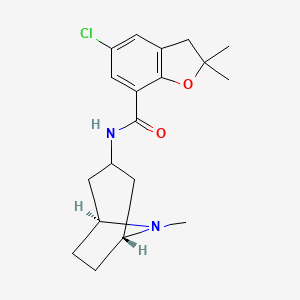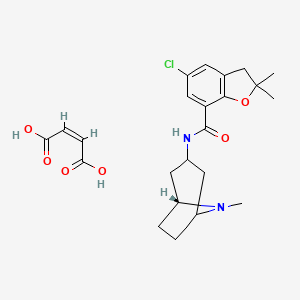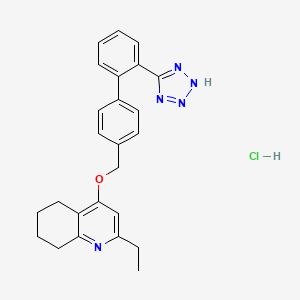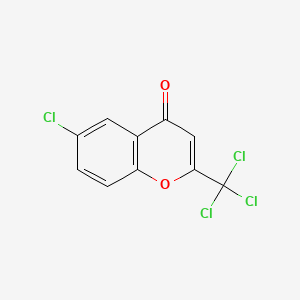
6-Chlor-2-(Trichlormethyl)chromen-4-on
Übersicht
Beschreibung
“6-Chloro-2-(trichloromethyl)chromen-4-one” is a chemical compound with the empirical formula C10H4Cl4O2 . It has a molecular weight of 297.95 .
Synthesis Analysis
The synthesis of 4-chromanone-derived compounds, such as “6-Chloro-2-(trichloromethyl)chromen-4-one”, has been a subject of research. The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds .
Molecular Structure Analysis
The molecular structure of “6-Chloro-2-(trichloromethyl)chromen-4-one” consists of a chromen-4-one core with a chlorine atom and a trichloromethyl group attached to it .
Physical and Chemical Properties Analysis
“6-Chloro-2-(trichloromethyl)chromen-4-one” is a powder that ranges in color from faint green to dark gray. It is soluble in DMSO, yielding a clear solution when warmed .
Wissenschaftliche Forschungsanwendungen
Inhibition der Adenylylcyclase 1 (AC1)
“6-Chlor-2-(Trichlormethyl)chromen-4-on” ist ein selektiver Inhibitor der Adenylylcyclase 1 (AC1) . AC1 ist eine Art Adenylylcyclase, die durch Kalzium in kalmodulinabhängiger Weise stimuliert wird . Die Verbindung wurde gezeigt, AC1 zu hemmen und zyklisches Adenosinmonophosphat (cAMP) zu reduzieren, einen wichtigen sekundären Botenstoff in zellulären Prozessen .
Analgetische Aktivität
Die Verbindung hat eine analgetische Aktivität gezeigt, d.h. sie kann zur Schmerzlinderung eingesetzt werden . Dies ist besonders bedeutsam, da AC1 als potenzielles Ziel für die Behandlung von Schmerzen und die Reduzierung der Abhängigkeit von Opioiden identifiziert wurde .
Selektivität gegenüber anderen Adenylylcyclase-Isoformen
Eine der Herausforderungen bei der gezielten Behandlung von AC1 ist die Schwierigkeit, es selektiv zu hemmen, ohne auch andere Isoformen zu hemmen, die für physiologische Funktionen unerlässlich sind . “this compound” hat sich als selektiv für AC1 gegenüber allen acht anderen Adenylylcyclase-Isoformen erwiesen .
Potenzielle Verwendung in entzündlichen Schmerzmodellen
Die Verbindung wurde gezeigt, Schmerzen in einem entzündlichen Schmerzmodell an Mäusen zu reduzieren . Dies deutet auf potenzielle Anwendungen bei der Entwicklung neuer Behandlungen für entzündliche Schmerzzustände hin .
Forschungswerkzeug in der Neurobiologie
Aufgrund seiner Selektivität und Wirksamkeit kann “this compound” als Forschungswerkzeug in der Neurobiologie verwendet werden, um die Rolle von AC1 in verschiedenen neurologischen Prozessen und Erkrankungen zu untersuchen .
Potenzielle Verwendung in der Behandlung von Opioidabhängigkeit
Da AC1 als potenzielles Ziel für die Reduzierung der Abhängigkeit von Opioiden vorgeschlagen wurde , könnte “this compound” mit seiner Fähigkeit, AC1 selektiv zu hemmen, auf seine potenzielle Verwendung in der Behandlung von Opioidabhängigkeit untersucht werden .
Wirkmechanismus
Target of Action
The primary target of 6-Chloro-2-(trichloromethyl)chromen-4-one is adenylyl cyclase 1 (AC1) . AC1 is a type of adenylyl cyclase, a group of enzymes that are stimulated by calcium in a calmodulin-dependent manner . AC1 has been shown to be a potential target for treating pain and reducing the dependency on opioids .
Mode of Action
6-Chloro-2-(trichloromethyl)chromen-4-one acts as a selective inhibitor of AC1 . It has been difficult to inhibit AC1 selectively without also inhibiting other isoforms vital to physiological functions . 6-chloro-2-(trichloromethyl)chromen-4-one is selective for ac1 over all eight other adenylyl cyclase isoforms .
Biochemical Pathways
Upon interaction with AC1, 6-Chloro-2-(trichloromethyl)chromen-4-one inhibits AC1 and reduces cyclic adenosine monophosphate (cAMP) . This action leaves AC8, another adenylyl cyclase isoform, unaffected . The reduction in cAMP levels affects various downstream pathways, leading to a decrease in pain sensation .
Pharmacokinetics
It is soluble in dmso , which suggests it may have good bioavailability
Result of Action
The inhibition of AC1 and the subsequent reduction in cAMP levels by 6-Chloro-2-(trichloromethyl)chromen-4-one result in analgesic activity . It has been shown to reduce pain in a mouse inflammatory pain model .
Action Environment
Biochemische Analyse
Biochemical Properties
6-Chloro-2-(trichloromethyl)chromen-4-one acts as a selective inhibitor of adenylyl cyclase 1 (AC1), an enzyme involved in the conversion of ATP to cyclic AMP (cAMP) . By inhibiting AC1, 6-Chloro-2-(trichloromethyl)chromen-4-one reduces the levels of cAMP, which plays a crucial role in various cellular signaling pathways . This selective inhibition is significant as it allows for the modulation of pain without affecting other adenylyl cyclase isoforms that are vital for physiological functions .
Cellular Effects
6-Chloro-2-(trichloromethyl)chromen-4-one has been shown to influence various cellular processes. In particular, it has demonstrated analgesic activity by reducing pain in mouse inflammatory pain models . The compound’s ability to lower cAMP levels affects cell signaling pathways, gene expression, and cellular metabolism, leading to reduced pain perception . Additionally, 6-Chloro-2-(trichloromethyl)chromen-4-one has exhibited antitumor activity, making it a promising candidate for cancer treatment.
Molecular Mechanism
At the molecular level, 6-Chloro-2-(trichloromethyl)chromen-4-one exerts its effects by binding to and inhibiting adenylyl cyclase 1 (AC1) . This inhibition leads to a decrease in cAMP production, which in turn affects various downstream signaling pathways . The reduction in cAMP levels can result in the modulation of pain and inflammation, as well as potential antitumor effects. The compound’s selective inhibition of AC1 over other adenylyl cyclase isoforms is crucial for its therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-2-(trichloromethyl)chromen-4-one have been observed to change over time. The compound is stable when stored at -20°C and is soluble in DMSO at a concentration of 2 mg/mL . Long-term studies have shown that 6-Chloro-2-(trichloromethyl)chromen-4-one maintains its analgesic activity and continues to reduce pain in mouse models over extended periods .
Dosage Effects in Animal Models
The effects of 6-Chloro-2-(trichloromethyl)chromen-4-one vary with different dosages in animal models. At lower doses, the compound effectively reduces pain and inflammation without causing significant adverse effects . At higher doses, there may be potential toxic or adverse effects, although specific data on these effects are limited. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
6-Chloro-2-(trichloromethyl)chromen-4-one is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s inhibition of adenylyl cyclase 1 (AC1) affects the production of cAMP, which plays a critical role in cellular metabolism and signaling .
Transport and Distribution
Within cells and tissues, 6-Chloro-2-(trichloromethyl)chromen-4-one is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation can influence its therapeutic efficacy and potential side effects. Understanding the transport mechanisms and distribution patterns is crucial for optimizing its use in clinical settings.
Subcellular Localization
The subcellular localization of 6-Chloro-2-(trichloromethyl)chromen-4-one plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall therapeutic potential.
Eigenschaften
IUPAC Name |
6-chloro-2-(trichloromethyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl4O2/c11-5-1-2-8-6(3-5)7(15)4-9(16-8)10(12,13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDHYMSVCBGQJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



